2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 476483-76-8
VCID: VC15636130
InChI: InChI=1S/C22H20N4O3S/c1-12-10-14(13(2)30-12)20-15(11-23)22(24)25(18-8-5-9-19(27)21(18)20)16-6-3-4-7-17(16)26(28)29/h3-4,6-7,10,20H,5,8-9,24H2,1-2H3
SMILES:
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol

2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 476483-76-8

Cat. No.: VC15636130

Molecular Formula: C22H20N4O3S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 476483-76-8

Specification

CAS No. 476483-76-8
Molecular Formula C22H20N4O3S
Molecular Weight 420.5 g/mol
IUPAC Name 2-amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C22H20N4O3S/c1-12-10-14(13(2)30-12)20-15(11-23)22(24)25(18-8-5-9-19(27)21(18)20)16-6-3-4-7-17(16)26(28)29/h3-4,6-7,10,20H,5,8-9,24H2,1-2H3
Standard InChI Key ZXSMNBCHTAIUPX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4[N+](=O)[O-])N)C#N

Introduction

2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound features a quinoline core with multiple functional groups, including amino, carbonitrile, and nitro groups, as well as thiophene and phenyl substituents. The presence of these diverse functional groups suggests potential for various chemical reactivity and biological activity.

Synthesis

The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step processes. These methods may include condensation reactions, cyclization steps, and the use of various reagents to introduce the necessary functional groups. Specific methodologies can vary based on desired yields and purity levels.

Research Findings and Future Directions

Research on compounds with similar structures suggests that they may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. Interaction studies involving these compounds are crucial for understanding their biological mechanisms and potential therapeutic effects. Future research should focus on investigating how this compound interacts with specific receptors or enzymes to provide insights into its pharmacodynamics.

Comparison with Similar Compounds

Similar compounds, such as 2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, have been studied for their anticancer properties and potential applications in drug discovery. The unique combination of substituents in these compounds confers distinct chemical and biological properties compared to other related compounds.

CompoundKey FeaturesBiological Activity
2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrileQuinoline core, thiophene and nitrophenyl substituentsPotential anticancer properties, enzyme inhibition
2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrileSimilar quinoline core, different phenyl substitutionExhibits anticancer properties through enzyme inhibition

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